[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone
CAS No.: 1025795-12-3
Cat. No.: VC0531291
Molecular Formula: C33H30N2O5
Molecular Weight: 534.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1025795-12-3 |
|---|---|
| Molecular Formula | C33H30N2O5 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone;benzoic acid |
| Standard InChI | InChI=1S/C26H24N2O3.C7H6O2/c27-17-20-7-10-23-22(16-20)26(18-30-23)12-14-28(15-13-26)25(29)24-11-9-21(31-24)8-6-19-4-2-1-3-5-19;8-7(9)6-4-2-1-3-5-6/h1-5,7,9-11,16H,12-15,17-18,27H2;1-5H,(H,8,9) |
| Standard InChI Key | BOSSCQOUHQQZCJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5 |
| Canonical SMILES | C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5.C1=CC=C(C=C1)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone is a complex heterocyclic compound featuring a unique spirocyclic structure. This spirocyclic architecture provides conformational rigidity that is crucial for its biological activity. The compound belongs to the benzofuran class of organic compounds, containing a benzene ring fused to a furan moiety.
The chemical structure consists of a spiro-connection between a benzofuran and a piperidine ring, with additional functional groups including an aminomethyl substituent on the benzofuran portion and a phenylethynyl-furan-2-yl methanone attached to the piperidine nitrogen. This molecular architecture creates a three-dimensional framework that is precisely oriented for optimal interaction with its biological target.
Physical and Chemical Properties
The key physical and chemical properties of the compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₄N₂O₃ |
| Molecular Weight | 412.48 g/mol |
| CAS Number | 1025795-11-2 |
| Appearance | Solid |
| Formal Charge | 0 |
| Atom Count | 55 |
| Bond Count | 59 |
| Aromatic Bond Count | 17 |
| IUPAC Name | [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone |
| InChI Key | YKTUSHSSKIWDRY-UHFFFAOYSA-N |
The compound features several structural elements that contribute to its pharmacological activity, including:
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A spirocyclic skeleton that provides conformational constraint
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An aminomethyl group that can participate in hydrogen bonding interactions
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A phenylethynyl group that creates a hydrophobic interaction surface
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Multiple aromatic rings that can engage in π-π stacking with protein targets
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Amide bonds that can form hydrogen bonding networks
These structural features collectively contribute to the compound's ability to bind effectively to its target enzyme.
Synthesis and Development
The synthesis of [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone involves a multi-step process beginning with the construction of the spirocyclic scaffold, followed by functionalization with the required substituents.
Synthetic Approaches
The synthesis of the spirocyclic core structure can be approached through various methods. One established approach involves the formation of the spiro[1-benzofuran-2,4'-piperidine] scaffold through a series of reactions. Based on the literature, a general synthetic pathway could involve:
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Formation of the benzofuran core
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Construction of the piperidine ring
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Establishment of the spiro junction
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Introduction of the aminomethyl group
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Attachment of the phenylethynyl-furan-2-yl methanone moiety
Synthetic Optimization and Scale-up
Biological Activity and Mechanism of Action
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone (JNJ-27390467) is primarily characterized as a potent, nonpeptide inhibitor of human mast cell tryptase .
Target Enzyme: Tryptase
Tryptase is a serine protease predominantly found in mast cells, playing a crucial role in inflammatory and allergic responses. Inhibition of tryptase has been identified as a potential therapeutic strategy for treating inflammatory conditions, particularly asthma and other respiratory disorders.
Mechanism of Inhibition
The interaction between JNJ-27390467 and tryptase has been elucidated through X-ray crystallography studies. According to research by Costanzo et al., an X-ray co-crystal structure of the compound with tryptase revealed a hydrophobic pocket in the enzyme's active site . This pocket is induced by the phenylethynyl group and is comprised of amino acid residues from two different monomers of the tetrameric protein.
The unique spirocyclic structure of JNJ-27390467 appears to be crucial for its activity, as it positions the functional groups optimally for interaction with the tryptase binding site. The conformational rigidity provided by the spirocyclic system may reduce the entropic penalty upon binding, contributing to the compound's potency.
Structure-Activity Relationships
The development of JNJ-27390467 likely involved extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity. The specific contributions of various structural elements to the inhibitory activity can be inferred:
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The spirocyclic core provides a rigid scaffold that properly orients the pharmacophoric groups
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The phenylethynyl group creates a hydrophobic interaction with a specific pocket in the enzyme
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The aminomethyl substituent may engage in polar interactions or hydrogen bonding
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The furan-2-yl methanone serves as a linking group that positions the phenylethynyl moiety correctly
Pharmacological Properties and Applications
JNJ-27390467 has demonstrated significant potential in preclinical studies, particularly for respiratory and inflammatory conditions.
Efficacy in Animal Models
Research has shown that JNJ-27390467 exhibits oral efficacy in two animal models of airway inflammation: sheep and guinea pig asthma models . This indicates the compound's potential therapeutic value in treating asthma and potentially other inflammatory respiratory conditions.
Selectivity Profile
A key advantage of JNJ-27390467 is its selectivity for tryptase over other serine proteases. This selectivity profile is important for minimizing off-target effects and potential side effects in clinical applications.
Pharmacokinetic Properties
While detailed pharmacokinetic data is limited in the available literature, the compound's demonstrated oral efficacy in animal models suggests favorable absorption properties. The spirocyclic structure may contribute to its pharmacokinetic profile by decreasing conformational flexibility, which can often improve metabolic stability and oral bioavailability.
Comparative Analysis with Other Tryptase Inhibitors
To better understand the significance of JNJ-27390467, it is valuable to compare it with other known tryptase inhibitors.
Advantages Over Peptide-Based Inhibitors
As a nonpeptide inhibitor, JNJ-27390467 offers several potential advantages over peptide-based tryptase inhibitors:
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Improved oral bioavailability
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Enhanced metabolic stability
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Potentially better tissue penetration
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Reduced immunogenicity
Comparison with Other Nonpeptide Inhibitors
Several classes of nonpeptide tryptase inhibitors have been developed, including dibasic inhibitors, benzamidine derivatives, and spirocyclic compounds. JNJ-27390467 represents an advanced example of the spirocyclic class, with optimized potency and selectivity.
The compound's unique structural features, particularly the combination of the spirocyclic scaffold with the phenylethynyl-furan moiety, distinguish it from other inhibitors and contribute to its specific binding mode with tryptase.
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